molecular formula C12H22O2 B3050809 1,1'-DIHYDROXYBICYCLOHEXYL CAS No. 2888-11-1

1,1'-DIHYDROXYBICYCLOHEXYL

Cat. No.: B3050809
CAS No.: 2888-11-1
M. Wt: 198.3 g/mol
InChI Key: WPSMUSHZUADWJC-UHFFFAOYSA-N
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Description

1,1’-DIHYDROXYBICYCLOHEXYL is an organic compound with the molecular formula C12H22O2. It is also known as 1-(1-hydroxycyclohexyl)cyclohexan-1-ol. This compound is characterized by the presence of two hydroxyl groups attached to a bicyclohexyl structure, making it a diol. It has a molecular weight of 198.3 g/mol and is known for its applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-DIHYDROXYBICYCLOHEXYL can be synthesized through several methods. One common approach involves the hydrogenation of 1,1’-dicyclohexyl ketone in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of 1,1’-DIHYDROXYBICYCLOHEXYL often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1’-DIHYDROXYBICYCLOHEXYL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexylmethanol derivatives.

    Substitution: Formation of cyclohexyl halides.

Scientific Research Applications

1,1’-DIHYDROXYBICYCLOHEXYL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,1’-DIHYDROXYBICYCLOHEXYL involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-DIHYDROXYBICYCLOHEXYL is unique due to its bicyclohexyl structure with two hydroxyl groups, which imparts distinct chemical and physical properties. This dual hydroxyl functionality allows for diverse chemical reactions and applications, setting it apart from simpler cyclohexyl derivatives .

Properties

IUPAC Name

1-(1-hydroxycyclohexyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h13-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSMUSHZUADWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2(CCCCC2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951513
Record name [1,1'-Bi(cyclohexane)]-1,1'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2888-11-1
Record name NSC1472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Bi(cyclohexane)]-1,1'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,1'-Bicyclohexyl)-1,1'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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